molecular formula C24H22N2O3 B2996649 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 898454-53-0

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2996649
CAS No.: 898454-53-0
M. Wt: 386.451
InChI Key: NTCLRVKBICNOPY-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule characterized by a tricyclic pyrrolo[3,2,1-ij]quinolin core. Key structural features include:

  • A 1-methyl-2-oxo substituent on the pyrrolidine ring, which likely influences conformational rigidity and metabolic stability.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-21-13-19(11-18-7-4-10-26(23(18)21)24(15)28)25-22(27)14-29-20-9-8-16-5-2-3-6-17(16)12-20/h2-3,5-6,8-9,11-13,15H,4,7,10,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCLRVKBICNOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis:

  • Formation of the Pyrroloquinoline Core: : Initial synthesis starts with constructing the pyrroloquinoline backbone via cyclization reactions involving substituted anilines and ketones under acidic or basic conditions.

  • Naphthalene Derivative Integration: : The naphthalen-2-yloxy acetic acid is then esterified and subjected to nucleophilic substitution reactions to link it to the pyrroloquinoline core.

  • Final Coupling and Purification: : The final acylation step involves using reagents like acetic anhydride or acetyl chloride in the presence of base catalysts.

Industrial Production Methods

Industrial scale production requires optimizing these steps for higher yield and purity:

  • Automated Reaction Setups: : Utilizing continuous flow reactors for the cyclization and coupling reactions.

  • Purification Techniques: : Employing crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield quinolinone derivatives.

  • Reduction: : Catalytic hydrogenation can reduce the compound to yield tetrahydro derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions on the naphthalene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.

  • Substitution Conditions: : Lewis acids like aluminum chloride or bases like sodium hydroxide.

Major Products

  • Oxidation: : Quinolinone derivatives.

  • Reduction: : Tetrahydro derivatives.

  • Substitution: : Various substituted naphthalene derivatives depending on the reacting nucleophile/electrophile.

Scientific Research Applications

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide finds applications across several fields:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its unique structure.

  • Biology: : Potential use as a probe in biochemical assays, especially in studying enzyme-substrate interactions.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in neuropharmacology.

  • Industry: : Utilized in materials science for developing new polymers and organic electronic materials.

Mechanism of Action

Molecular Targets and Pathways

This compound's mechanism of action involves binding to specific protein targets, altering their function:

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to active sites.

  • Signal Modulation: : Affects cellular signaling pathways, particularly those involving kinases and phosphatases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Modifications Acyl/Oxy Group Variations Potential Implications
Target Compound 1-methyl-2-oxo-pyrrolidine 2-(naphthalen-2-yloxy)acetamide Enhanced lipophilicity and target binding affinity due to naphthalene
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9) 4-oxo-pyrrolidine (no methyl group) Propionamide (C3 chain) Reduced steric hindrance; possible altered metabolic clearance
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (898410-90-7) 1-methyl-2-oxo-pyrrolidine (same as target) Butyramide (C4 chain) Increased hydrophobicity; potential for prolonged half-life
N-(1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide (101651-47-2) No oxo or methyl groups; unsaturated core Unsubstituted acetamide Reduced conformational stability; possible lower potency

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s naphthalen-2-yloxy group significantly increases lipophilicity compared to simpler acyl groups (e.g., propionamide or butyramide), which may enhance membrane permeability but also raise toxicity risks .

Core Modifications and Target Binding: The 1-methyl-2-oxo group in the target compound and 898410-90-7 may stabilize the pyrrolidine ring in a bioactive conformation, whereas the 4-oxo variant (898435-23-9) lacks this methyl group, possibly altering binding kinetics .

Metabolic Considerations :

  • Longer acyl chains (e.g., butyramide) are prone to β-oxidation, whereas the naphthalen-2-yloxy group in the target compound may undergo cytochrome P450-mediated oxidation, influencing metabolic pathways .

Research Findings and Limitations

Further studies are required to:

  • Evaluate the target compound’s selectivity and potency against biological targets.
  • Optimize the balance between lipophilicity (naphthalene) and solubility (acyl chain length).

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrroloquinoline core structure linked to a naphthalenyl moiety via an acetamide group. The synthesis typically involves multi-step reactions including condensation and cyclization processes. The synthetic routes may include:

  • Condensation of substituted quinolines with naphthalene derivatives.
  • Cyclization under controlled conditions to form the desired heterocyclic structure.
  • Purification through techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that related pyrroloquinoline derivatives can inhibit cell proliferation in leukemia and other cancer types by inducing apoptosis and disrupting cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Inhibition of cell proliferation
K562 (Leukemia)10Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Kinase Inhibition : Some derivatives have shown activity against specific kinases involved in cancer progression and inflammatory responses. For example, 3,4-dimethoxy-N-(1-methyl-2-oxo...) was reported to act as a kinase inhibitor, although the specific kinases targeted remain under investigation .

The precise mechanism of action for N-(1-methyl-2-oxo...) remains largely unexplored; however, it is hypothesized that the compound interacts with cellular targets involved in signaling pathways related to apoptosis and cell growth. The presence of the naphthalenyl group may enhance lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrroloquinoline derivatives on cancer cells. The results indicated that compounds with structural similarities to N-(1-methyl...) displayed enhanced cytotoxicity compared to standard chemotherapeutics.

Study 2: Enzymatic Activity

Another research effort focused on the inhibition of blood coagulation factors by pyrroloquinoline derivatives. Compounds were tested for their ability to inhibit factors Xa and XIIa, showing promising results that could lead to novel anticoagulant therapies .

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